molecular formula C7H7N3O B13112018 1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol CAS No. 205926-59-6

1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol

Katalognummer: B13112018
CAS-Nummer: 205926-59-6
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: DYGFZYIDNISMBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol is a chemical compound based on the dihydropyridopyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Pyridopyrimidines are nitrogen-containing heterocycles known for their wide range of biological activities and are considered privileged pharmacophores in the development of therapeutic agents . The pyridopyrimidine core is a fused ring system that combines pyridine and pyrimidine, and its derivatives are frequently explored as inhibitors of various enzymes, particularly kinases . While the specific properties and bioactivity profile of this compound require further characterization by the researcher, compounds within this structural class have been investigated for their potential as anticancer agents, antimicrobials, and for treating other diseases . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

205926-59-6

Molekularformel

C7H7N3O

Molekulargewicht

149.15 g/mol

IUPAC-Name

1,4-dihydropyrido[2,3-d]pyrimidin-4-ol

InChI

InChI=1S/C7H7N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4,7,11H,(H,8,9,10)

InChI-Schlüssel

DYGFZYIDNISMBG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(NC=NC2O)N=C1

Herkunft des Produkts

United States

Chemical Reactivity and Transformation Studies of 1,4 Dihydropyrido 2,3 D Pyrimidin 4 Ol

Ring Closure and Annulation Mechanisms

The construction of the pyrido[2,3-d]pyrimidine (B1209978) skeleton is a cornerstone of its chemistry, with various synthetic strategies developed to achieve this fused ring system. Annulation, or the formation of a new ring onto a pre-existing one, is a common approach.

One prominent method involves the heteroannulation of an enaminone with a substituted pyrimidine (B1678525), such as 6-aminouracil, under acidic conditions to form the pyrido[2,3-d]pyrimidine core. mdpi.com Another strategy starts from a preformed pyridine (B92270) ring, specifically 2-aminonicotinonitrile derivatives, which can undergo cyclization with various reagents to build the pyrimidine ring. For instance, reaction with N,N-dimethyl-N-'substituted phenyl formimidamide or phenyl isothiocyanate leads to the formation of 4-substituted pyrido[2,3-d]pyrimidine derivatives. nih.gov

More advanced annulation reactions have also been developed. These include iodine-mediated annulation of N-cyclopropyl enamines to produce dihydropyridine (B1217469) frameworks, which are related structures, and [5+1] annulation strategies involving enamidines and orthoesters that can lead to pyrido[2,3-d]pyrimidin-5-one derivatives after subsequent transformation steps. sigmaaldrich.comnih.gov The choice of synthetic route allows for the introduction of various substituents, enabling the creation of a diverse library of compounds for further study and application.

Table 1: Selected Annulation Strategies for Pyrido[2,3-d]pyrimidine Synthesis

Starting Materials Reagents/Conditions Product Type
Enaminone + 6-Aminouracil Acidic Conditions Pyrido[2,3-d]pyrimidine mdpi.com
2-Aminonicotinonitrile + Phenyl Isothiocyanate Heat 4-Thioxo-pyrido[2,3-d]pyrimidine nih.gov
Enamidines + Orthoesters Heat Substituted Pyrimidines (precursors) sigmaaldrich.com

Nucleophilic and Electrophilic Substitution Reactions

The electronic nature of the pyrido[2,3-d]pyrimidine ring system dictates its susceptibility to substitution reactions. The presence of two nitrogen atoms in the pyrimidine ring makes the system electron-deficient, which significantly influences its reactivity. researchgate.net

Nucleophilic Substitution: The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions C-2 and C-4, which are ortho and para to the ring nitrogens. When suitable leaving groups (e.g., halogens) are present at these positions, they can be readily displaced by a variety of nucleophiles. Studies on related 2,4-disubstituted pyrido[3,2-d]pyrimidines have shown that nucleophilic attack preferentially occurs at the C-4 position. nih.gov For instance, the chlorine atom in 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) can be selectively substituted, and 2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-one derivatives can be synthesized via nucleophilic attack of hydrazine (B178648) on a 2-thioxo precursor. mdpi.comnih.gov

Table 2: Reactivity Profile for Substitution Reactions

Reaction Type Position(s) of Attack Ring Activation Common Reagents
Nucleophilic Substitution C-4, C-2 Leaving group required (e.g., -Cl) Amines, Hydrazine, Alkoxides, Thiolates mdpi.comnih.gov

Rearrangement Reactions (e.g., Aza-Claisen Rearrangement)

Rearrangement reactions provide powerful tools for skeletal transformations in organic synthesis. For nitrogen-containing heterocycles like 1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol, the aza-Claisen rearrangement is a particularly relevant and synthetically valuable transformation. tcichemicals.comresearchgate.net

The aza-Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement where a carbon-carbon bond is formed at the expense of a carbon-heteroatom bond. tcichemicals.com A notable application has been developed using N-Heterocyclic Carbenes (NHCs) to catalyze an aza-Claisen rearrangement of α,β-unsaturated enals with 6-aminouracils (a cyclic vinylogous amide) under oxidative conditions. nih.gov This methodology directly constructs dihydropyrido[2,3-d]pyrimidine scaffolds.

The proposed mechanism involves the NHC catalyst first reacting with the enal to form a Breslow intermediate, which is then oxidized to an α,β-unsaturated acyl azolium. nih.gov This highly reactive intermediate then undergoes a 1,2-addition with the 6-aminouracil. The resulting hemiaminal intermediate is perfectly poised to undergo the key aza-Claisen rearrangement, which is followed by an intramolecular lactamization to yield the final dihydropyrido[2,3-d]pyrimidine product. nih.gov This strategy highlights a modern approach to synthesizing complex heterocyclic structures by leveraging the power of organocatalysis and pericyclic reactions.

Tautomerism Investigations within the Pyridopyrimidine Ring System

Tautomerism, the phenomenon of constitutional isomers being in rapid equilibrium, is a critical aspect of the chemistry of this compound. This compound can exist in at least two tautomeric forms: the enol form (1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol ) and the keto-amide form (Pyrido[2,3-d]pyrimidin-4(3H)-one ).

Investigations into related 4-hydroxypyrimidine (B43898) and ureidopyrimidinone systems have shown that they can undergo keto-enol tautomerization. nih.govnih.gov The equilibrium between these forms is often heavily influenced by the compound's physical state and its environment, such as the solvent. nih.gov

In the Solid State: X-ray crystallographic studies on similar pyrimidin-4-one derivatives show a strong preference for the keto tautomer. nih.gov

In Solution: The position of the equilibrium in solution is dependent on solvent polarity. The keto form is generally favored in polar aprotic solvents like DMSO, while the enol form can be more prevalent in non-polar solvents such as chloroform. nih.gov The ability of the solvent to form hydrogen bonds plays a significant role in stabilizing one tautomer over the other.

This keto-enol tautomerism is not merely a structural curiosity; it has profound implications for the molecule's chemical reactivity, hydrogen bonding patterns, and biological interactions. nih.govnih.gov Understanding and controlling this equilibrium is vital for drug design and the synthesis of supramolecular structures. nih.gov

Table 3: Factors Influencing Tautomeric Equilibrium

Factor Predominant Form Rationale
Solid State Keto (Amide) Favorable crystal packing and intermolecular hydrogen bonding. nih.gov
Polar Aprotic Solvents (e.g., DMSO) Keto (Amide) Stabilization of the more polar keto form. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1,4 Dihydropyrido 2,3 D Pyrimidin 4 Ol Derivatives

High-Resolution Mass Spectrometry (HRESIMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is an indispensable tool for the initial characterization of newly synthesized 1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol derivatives. researchgate.net Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to within 0.001 atomic mass units or better. This level of accuracy allows for the determination of a compound's elemental formula.

The process involves ionizing the sample and measuring its exact mass. This experimental mass is then compared against the calculated theoretical masses of all possible elemental compositions. A close match between the experimental and a calculated mass confirms the molecular formula of the derivative, providing definitive evidence of its elemental makeup and serving as a crucial first step in its structural elucidation. nih.govnih.gov For instance, the structure of novel pyrido[2,3-d]pyrimidine (B1209978) compounds has been successfully confirmed using mass spectrometry in conjunction with other spectroscopic methods. tandfonline.com

Table 1: Illustrative HRESIMS Data for a Hypothetical this compound Derivative

This interactive table presents hypothetical HRESIMS data used to confirm the molecular formula of a sample compound, 7-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-4-ol.

ParameterValue
Proposed Formula C₁₃H₁₁N₃O
Ion Type [M+H]⁺
Calculated m/z 226.0975
Observed m/z 226.0971
Mass Error (ppm) -1.77
Conclusion The low mass error strongly supports the proposed molecular formula.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments (e.g., 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the hydrogen and carbon environments within the molecule, complex derivatives of this compound often produce overcrowded 1D spectra that are difficult to interpret fully. researchgate.net In these cases, advanced two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. nih.govscielo.br

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It helps establish connectivity within aliphatic chains and aromatic spin systems on substituents. sdsu.edu

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a clear map of all C-H bonds in the molecule. researchgate.net

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). These long-range correlations connect molecular fragments, confirming the arrangement of substituents around the core pyridopyrimidine ring system. sdsu.edu

DEPT (Distortionless Enhancement by Polarization Transfer): This 1D technique is used to differentiate between CH, CH₂, and CH₃ groups, complementing the information from standard ¹³C NMR. scielo.br

For example, in the structural analysis of a 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative, ¹H NMR clearly showed exchangeable signals for the NH protons, while ¹³C NMR displayed characteristic signals for the carbonyl (C=O) and thione (C=S) carbons, confirming the core structure. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative

This table shows hypothetical NMR chemical shift assignments for a derivative. Such data is foundational for 2D NMR analysis.

Positionδ ¹³C (ppm)δ ¹H (ppm)Multiplicity
C-2155.88.15s
C-4158.2--
C-4a118.9--
C-5135.17.80d
C-6115.47.10d
C-7145.3--
C-8a150.1--
N1-H-12.5br s
N3-H-13.1br s

s = singlet, d = doublet, br s = broad singlet

Table 3: Key HMBC Correlations for Structural Confirmation

This interactive table illustrates how long-range HMBC correlations are used to confirm the connectivity between different parts of the molecule.

Proton (δ ¹H)Correlated Carbons (δ ¹³C)Structural Information Confirmed
H-2 (8.15)C-4, C-8aConfirms pyrimidine (B1678525) ring connectivity.
H-5 (7.80)C-4, C-7, C-8aLinks the pyridine (B92270) ring to the pyrimidine and substituent at C-7.
H-6 (7.10)C-4a, C-8Confirms pyridine ring structure.
N1-H (12.5)C-2, C-8aPositions the N1 proton within the pyrimidine ring.

X-ray Crystallography for Three-Dimensional Structure and Absolute Configuration Determination

The technique requires growing a high-quality single crystal of the this compound derivative. This crystal is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of individual atoms can be resolved. nih.gov For chiral molecules that crystallize in a non-centrosymmetric space group, SCXRD can also determine the absolute configuration of all stereocenters. The resulting crystal structure provides invaluable insight into intermolecular interactions, such as hydrogen bonding, which dictates how the molecules are arranged in the solid state. mdpi.com

Table 4: Example Crystallographic Data for a Pyrido[2,3-d]pyrimidine Derivative

This table presents typical data obtained from a single-crystal X-ray diffraction experiment, based on published data for related structures. nih.gov

ParameterExample Value
Chemical Formula C₁₅H₁₂N₄O₂
Formula Weight 280.28
Crystal System Orthorhombic
Space Group Pbca
a (Å) 14.583(3)
b (Å) 9.377(2)
c (Å) 24.386(4)
Volume (ų) 3334.8(11)
Z (molecules/unit cell) 8
Final R-factor (R₁) 0.045

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) calculations) for Stereochemical Analysis

When a this compound derivative is chiral, its absolute configuration must be determined. While X-ray crystallography is definitive, it is not always possible to obtain suitable crystals. In such cases, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), offers a powerful alternative.

ECD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of the molecule's absolute configuration. The modern approach involves comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations. The ECD spectrum is calculated for a specific stereoisomer (e.g., the R-isomer). A match between the signs and wavelengths of the Cotton effects in the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the molecule in solution.

Table 5: Comparison of Experimental and Calculated ECD Data for Stereochemical Assignment

This conceptual table shows how experimental ECD data is compared with calculated data to assign the absolute configuration of a chiral center.

Experimental ECDCalculated ECD for (S)-isomerConclusion
Wavelength (nm) Δε Wavelength (nm)
230+5.2228
255-3.8252
290+1.5288

Specialized Analytical Techniques (e.g., Pyrolysis-Gas Chromatography/Mass Spectrometry for degradation studies)

Understanding the thermal stability and degradation pathways of this compound derivatives can be crucial for assessing their viability in various applications. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a specialized technique used for this purpose. wikipedia.orgpnnl.gov

In this method, a small sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), causing it to break down into smaller, more volatile fragments. unimelb.edu.au These fragments are then swept into a gas chromatograph (GC) for separation, and subsequently identified by a mass spectrometer (MS). worldscientific.comjyu.fi By identifying the structures of the degradation products, researchers can deduce the thermal decomposition mechanism, pinpointing the weakest bonds in the molecule and understanding how it fragments under thermal stress. This information is complementary to data from thermogravimetric analysis (TGA), which measures bulk weight loss as a function of temperature. semanticscholar.orgresearchgate.net

Table 6: Potential Pyrolysis Fragments of the this compound Core

This interactive table lists plausible fragments that could be identified by Py-GC/MS, providing insight into the molecule's thermal degradation pathways.

Fragment NameMolecular FormulaObserved m/z
PyridineC₅H₅N79
PyrimidineC₄H₄N₂80
AminopyridineC₅H₆N₂94
CyanamideCH₂N₂42
Phenol (from substituent)C₆H₆O94

Computational Chemistry and Theoretical Investigations of 1,4 Dihydropyrido 2,3 D Pyrimidin 4 Ol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a fundamental tool for studying pyridopyrimidine derivatives, enabling the prediction of various molecular properties with high accuracy. mdpi.comnih.gov

A prerequisite for predicting molecular properties is the determination of the molecule's most stable three-dimensional structure. DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to perform geometry optimization. mdpi.comrsc.orgnih.gov This process locates the minimum energy conformation of the molecule on its potential energy surface. The optimized geometries provide key data on bond lengths, bond angles, and dihedral angles. mdpi.com For fused heterocyclic systems like pyridopyrimidines, the planarity of the ring system and the orientation of substituents are critical conformational features that are accurately modeled. mdpi.com The calculated geometric parameters are often compared with experimental data from X-ray crystallography to validate the computational method, typically showing good agreement. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for a Pyridopyrimidine-like System Note: This table is illustrative, based on typical DFT results for related heterocyclic compounds.

ParameterBondCalculated Value (Å/°)
Bond LengthC2-N11.38
N1-C8a1.39
C4-O1.24
N3-C41.41
C4a-C51.49
C7-N81.31
Bond AngleC2-N1-C8a117.5°
N1-C2-N3125.0°
C2-N3-C4122.8°
O-C4-N3121.5°
Dihedral AngleN3-C4-C4a-C5179.8°
C4a-C5-C6-C7-1.2°

Electronic Structure Characterization (e.g., Molecular Orbitals, Electrostatic Potential Mapping)

DFT is used to explore the electronic properties of molecules through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.inekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govdergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visualizes the charge distribution on the molecule's surface. bhu.ac.indergipark.org.tr MEP maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is critical for predicting how the molecule will interact with biological receptors or other reactants. bhu.ac.indergipark.org.tr In pyridopyrimidine systems, negative potential is typically localized around nitrogen and oxygen atoms, while positive potential is found near hydrogen atoms attached to heteroatoms. bhu.ac.in

Table 2: Calculated Quantum Chemical Reactivity Descriptors Note: This table is illustrative, based on typical DFT results for related heterocyclic compounds.

DescriptorFormulaTypical Value (eV)
HOMO Energy (EHOMO)--6.25
LUMO Energy (ELUMO)--2.65
Energy Gap (ΔE)ELUMO - EHOMO3.60
Ionization Potential (I)-EHOMO6.25
Electron Affinity (A)-ELUMO2.65
Chemical Hardness (η)(I - A) / 21.80
Chemical Softness (S)1 / η0.55
Electronegativity (χ)(I + A) / 24.45

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comnih.gov Theoretical chemical shifts are calculated for the optimized molecular geometry and are then correlated with experimental NMR spectra. mdpi.com A strong linear correlation between the calculated and experimental values provides confidence in the assigned structure. mdpi.com This approach is particularly useful for assigning the configuration of complex molecules and distinguishing between isomers. nih.gov

Table 3: Comparison of Experimental and Theoretical NMR Chemical Shifts Note: This table is illustrative, showing the typical format for comparing GIAO-calculated shifts with experimental data.

Atom No.Experimental ¹³C Shift (ppm)Calculated ¹³C Shift (ppm)Experimental ¹H Shift (ppm)Calculated ¹H Shift (ppm)
C2155.1154.8--
C4162.5162.2--
C4a115.8116.1--
C528.328.92.902.95
C622.523.12.552.60
C7148.9149.38.508.58
N1-H--11.5011.45
N3-H--10.8010.72

Analysis of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge transfer characteristics, such as certain pyrimidine (B1678525) derivatives, are investigated for their non-linear optical (NLO) properties. rsc.orgnih.govresearchgate.net DFT calculations are used to compute key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov A high hyperpolarizability value indicates a strong NLO response, making the compound a candidate for applications in optoelectronics and photonics. nih.govresearchgate.net The electron-withdrawing nature of the pyrimidine ring can be combined with electron-donating groups to create "push-pull" systems that enhance NLO properties. rsc.orgresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For derivatives of the 1,4-dihydropyrido[2,3-d]pyrimidin-4-ol scaffold, docking studies are essential for predicting their binding modes and affinities within the active sites of various biological targets, particularly protein kinases. researchgate.netresearchgate.netnih.gov The pyridopyrimidine core is recognized as a "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine (B156593) in ATP. mdpi.com Docking simulations reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues. nih.govnih.gov The results, often expressed as a docking score, help prioritize compounds for synthesis and biological evaluation. researchgate.net

Table 4: Summary of Molecular Docking Results for Pyrido[2,3-d]pyrimidine (B1209978) Derivatives Note: This table presents a generalized summary of typical docking study findings.

Target Protein (PDB ID)Ligand/DerivativeDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
EGFRT790M (2JIV)Derivative A-9.8Met793, Leu718, Val726H-bond (hinge), Hydrophobic
CDK6 (1XO2)Derivative B-10.5Val101, Ile19, Ala157H-bond (hinge), Hydrophobic
Mps1 (5LJQ)Derivative C-8.9Gly605, Cys604, Val539H-bond (hinge), Hydrophobic
ZAP-70 (2OZO)Derivative D-9.2Met414, Leu363, Val371H-bond, van der Waals

Molecular Dynamics (MD) Simulations for Dynamic Binding Mode Analysis

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.govrsc.org MD simulations model the movements of atoms in the protein-ligand system, providing insights into conformational changes and the persistence of key interactions. nih.gov A common analysis involves calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to evaluate the stability of the binding pose; a stable RMSD suggests the complex remains in its initial docked conformation. mdpi.com MD simulations can confirm the stability of hydrogen bonds predicted by docking and reveal the role of water molecules in mediating interactions, thus providing a more realistic and robust model of the binding event. nih.govrsc.org

SystemSimulation Time (ns)Ligand RMSD (Å)Key Findings
EGFRT790M - Derivative A200Stable (< 2.0 Å)The crucial H-bond with Met793 in the hinge region was maintained throughout the simulation.
CDK6 - Derivative B100Stable (< 1.5 Å)Ligand remained well-positioned in the active site with minimal fluctuations, confirming a stable binding mode.
Mps1 - Derivative C150Stable (< 2.5 Å)The complex showed high stability, with persistent hydrophobic contacts contributing significantly to the binding energy.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (SPR) Modeling of this compound Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational methodologies in medicinal chemistry for establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or properties. nih.govlbp.world These models are instrumental in predicting the activity of novel molecules, thereby guiding the design and optimization of lead compounds. lbp.worldresearchgate.net For derivatives of the this compound scaffold, QSAR and QSPR modeling can elucidate the key structural features that govern their therapeutic potential.

The fundamental principle of QSAR is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular structure. nih.gov By quantifying these structural changes using molecular descriptors, it is possible to build predictive models. These computational techniques are frequently employed to predict the activity of molecules based on their structure, with machine learning methods seeing widespread application in this field. lbp.world

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR/QSPR model lies in the meticulous selection and calculation of molecular descriptors. A descriptor is a numerical value that encodes chemical information and represents a specific aspect of a molecule's structure or property. nih.gov For systems based on the this compound framework, a diverse array of descriptors can be calculated to capture the electronic, steric, hydrophobic, and topological characteristics that may influence their biological activity.

The process begins with the optimization of the 3D structures of the compounds in the dataset, often using quantum chemical methods like Density Functional Theory (DFT). researchgate.netnih.gov Following optimization, various classes of descriptors are calculated using specialized software.

Classes of Molecular Descriptors:

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule and are crucial for describing reactivity and intermolecular interactions. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular polarizability. researchgate.netnih.gov

Physicochemical Descriptors: These represent the bulk properties of the molecule that influence its pharmacokinetic and pharmacodynamic behavior. A key descriptor in this class is the octanol/water partition coefficient (log P), which quantifies hydrophobicity. nih.gov

Topological Descriptors: These are 2D descriptors derived from the graph representation of the molecule, describing atomic connectivity and molecular shape. Examples include connectivity indices and autocorrelation descriptors like Moran (MATS) and Geary (GATS) descriptors. researchpublish.com

Constitutional Descriptors: These simple descriptors reflect the molecular composition, such as molecular weight, number of atoms, and counts of specific functional groups (e.g., H-bond donors and acceptors). researchgate.net

3D-MoRSE Descriptors: These 3D descriptors are based on the 3D coordinates of the atoms and can encode information about the molecular shape and size. researchpublish.com

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a model with high predictive power. This is often achieved through statistical techniques that identify a subset of descriptors highly correlated with the biological activity while having low inter-correlation. tandfonline.com

Descriptor ClassExamplesInformation Encoded
Quantum ChemicalHOMO Energy, LUMO Energy, Dipole Moment, PolarizabilityElectronic properties, reactivity, and interaction potential. nih.gov
PhysicochemicalLog P, Molar Refractivity, Polar Surface Area (PSA)Hydrophobicity, bulk, and transport properties. nih.gov
TopologicalConnectivity Indices, GATS3eAtomic connectivity, molecular branching, and size. researchpublish.com
3D Descriptors3D-MoRSE (e.g., Mor16m), RDF Descriptors3D molecular geometry and atom distribution. researchpublish.com

Development and Validation of Predictive Models (e.g., MLR, PLS, Machine Learning Algorithms)

Following the calculation and selection of descriptors, a mathematical model is developed to correlate these descriptors (independent variables) with the biological activity (dependent variable). A variety of statistical and machine learning methods can be employed for this purpose.

Model Development Methods:

Multiple Linear Regression (MLR): MLR is a statistical technique used to model the linear relationship between several independent variables (descriptors) and a single dependent variable (activity). nih.gov It generates a simple and interpretable mathematical equation.

Partial Least Squares (PLS): PLS is another regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It reduces the predictor variables to a smaller set of uncorrelated components.

Machine Learning Algorithms: These methods are increasingly used for QSAR modeling, especially for complex and non-linear structure-activity relationships. researchgate.netresearchgate.net

Artificial Neural Networks (ANN): Inspired by the human brain, ANNs are powerful tools for finding complex patterns in data. nih.gov They consist of interconnected layers of nodes and can model highly non-linear relationships, often outperforming linear methods like MLR. nih.gov

Other Algorithms: A variety of other machine learning techniques are also applied, including Support Vector Machines (SVM), Random Forest (RF), and k-Nearest Neighbors (k-NN). unc.edumorressier.com

Model Validation:

Validation is an essential step to ensure that the developed QSAR model is robust, stable, and possesses high predictive capability. lbp.worldnih.gov A model is not considered reliable until it has undergone rigorous internal and external validation procedures. researchgate.netnih.gov

Internal Validation: This is typically performed using cross-validation techniques on the training set (the data used to build the model). The most common method is Leave-One-Out cross-validation (LOO-CV), where one compound is removed, the model is rebuilt, and the activity of the removed compound is predicted. This process is repeated for all compounds. The performance is assessed by the cross-validated correlation coefficient (Q²). A high Q² value (e.g., > 0.5) is generally considered indicative of good internal predictivity. lbp.world

External Validation: The true predictive power of a model is assessed by its ability to predict the activity of an external test set of compounds that were not used during model development. researchgate.nettandfonline.com The dataset is typically split into a training set (around 80%) and a test set (around 20%). nih.gov The model's performance on the test set is evaluated using statistical metrics like the coefficient of determination (R²), Root Mean Square Error (RMSE), and the external prediction coefficient (R²_pred).

Y-Randomization: This test is performed to ensure the model is not the result of a chance correlation. nih.govresearchgate.net The biological activity values (Y-vector) are randomly shuffled, and a new QSAR model is developed with the original descriptor matrix. This process is repeated multiple times. The resulting models are expected to have very low R² and Q² values, confirming that the original model is robust and not based on chance. nih.gov

ModelStatistical ParameterTraining SetTest SetInterpretation
MLRR² (Coefficient of Determination)0.889-Indicates a good fit of the model to the training data. nih.gov
Q² (Cross-validated R²)0.65-Suggests good internal predictive ability. tandfonline.com
RMSE (Root Mean Square Error)--Measures the average magnitude of the prediction errors.
ANNR² (Coefficient of Determination)0.998-Indicates a very strong fit, often seen in non-linear models. nih.gov
Q² (Cross-validated R²)--Higher Q² values compared to MLR suggest a better model. nih.gov
RMSE (Root Mean Square Error)--Lower RMSE values indicate higher prediction accuracy. nih.gov

Note: The values in the table are representative examples based on QSAR studies of related pyrimidine derivatives and are for illustrative purposes. nih.govtandfonline.com

Molecular Mechanisms of Action Studies of 1,4 Dihydropyrido 2,3 D Pyrimidin 4 Ol Derivatives

Enzymatic Inhibition Studies at a Molecular Level

Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) scaffold have been identified as potent inhibitors of several classes of enzymes, including kinases and enzymes crucial for nucleotide biosynthesis.

The dysregulation of protein kinases is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. Pyrido[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against a variety of kinases.

Extracellular Signal-Regulated Kinase (ERK) Inhibition: The Ras/Raf/MEK/ERK pathway is a critical signaling cascade for cell proliferation and survival. nih.gov A series of tetrahydropyridopyrimidine-based derivatives have been developed as potent and selective inhibitors of ERK2. nih.gov Furthermore, certain pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of ERK2 and PI3Kα, highlighting their potential in overcoming drug resistance in cancer therapy. nih.gov For instance, one derivative with a pyrido[2,3-d]pyrimidine scaffold showed 1.8% inhibitory activity on ERK2 at a concentration of 1 μM. nih.gov A specific ERK1/2 inhibitor, SCH772984, which features a pyrimidine (B1678525) decoration, has been shown to bind to a unique pocket in ERK1/2, leading to potent and selective inhibition. harvard.edumdpi.com

Epidermal Growth Factor Receptor (EGFR) Inhibition: A series of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their inhibitory activities against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the epidermal growth factor receptor. One of the most active compounds demonstrated significant inhibitory activities against both EGFRWT and EGFRT790M, with IC50 values of 0.099 and 0.123 µM, respectively.

Zeta-Associated Protein of 70 kDa (ZAP-70) Inhibition: ZAP-70 is a tyrosine kinase crucial for T-cell activation. nih.gov A study focused on expanding the chemical diversity at the C-4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones led to the identification of derivatives with significant inhibitory activity against ZAP-70. nih.govnih.gov Some of the synthesized compounds exhibited inhibitory activities greater than 90% at a concentration of 10 µM. nih.gov

Monopolar Spindle 1 (Mps1) Inhibition: Mps1 is a kinase involved in the mitotic checkpoint, making it a target for cancer therapy. mdpi.com A series of pyrido[3,4-d]pyrimidine (B3350098) derivatives have been identified as potent inhibitors of Mps1, with one compound, BOS172722, entering clinical trials. mdpi.com

KRAS Inhibition: Mutations in the KRAS gene are common in many cancers. mdpi.comresearchgate.net Novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (B189722) derivatives have been developed as covalent inhibitors of KRAS. nih.gov Additionally, pyrido[4,3-d]pyrimidine (B1258125) analogues have been designed as potent inhibitors of the KRAS G12D mutation, with some compounds showing IC50 values in the nanomolar range for inhibiting the binding of RBD peptide to GTP-bound KRASG12D. mdpi.comnih.gov

Compound ClassTarget KinaseReported Activity (IC50)
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativeEGFRWT0.099 µM
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativeEGFRT790M0.123 µM
Pyrido[4,3-d]pyrimidine analogueKRASG12D0.48 - 1.21 nM

Dihydrofolate reductase is a vital enzyme in the synthesis of DNA precursors, and its inhibition is a well-established strategy in cancer and antimicrobial therapy. nih.govnih.gov The pyrido[2,3-d]pyrimidine scaffold is present in known DHFR inhibitors like Piritrexim. nih.govmedchemexpress.com A study on novel substituted 2H-pyrido[1,2-a]pyrimidin-2-ones identified a potent inhibitor against DHFR with a submicromolar IC50 value of 3.1 μM. nih.gov The vast majority of DHFR inhibitors are derivatives of folic acid and feature a 2,4-diamino substitution on a pyrimidine ring. nih.gov

Compound ClassTarget EnzymeReported Activity (IC50)
2H-pyrido[1,2-a]pyrimidin-2-one derivativeDHFR3.1 µM

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govnih.govwikipedia.orgmdpi.com A recent study designed and synthesized a series of diaryl-based and alkyl-substituted pyrido[2,3-d]pyrimidine derivatives as inhibitors of human thymidylate synthase (hTS). nih.gov Two lead compounds from this series exhibited excellent hTS inhibitory activity with IC50 values of 20.47 ± 1.09 nM and 13.48 ± 0.96 nM, comparable to the control drug raltitrexed (B1684501) (IC50 14.95 ± 1.01 nM). nih.gov

Glycinamide ribonucleotide formyltransferase (GARFT) is an enzyme involved in the de novo purine (B94841) biosynthesis pathway. nih.govnih.gov A specific derivative, (R)-N-[[5-[2-(2-amino-1,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)ethyl]-2-thienyl]carbonyl]-L-glutamic acid disodium (B8443419) salt (LY329201), has been identified as a GARFT inhibitor. nih.gov Additionally, novel 5-substituted pyrrolo[2,3-d]pyrimidines have been developed as dual inhibitors of GARFT and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT). researchgate.net

Compound ClassTarget EnzymeReported Activity (IC50)
Diaryl pyrido[2,3-d]pyrimidine derivative (1n)Human Thymidylate Synthase (hTS)20.47 ± 1.09 nM
Alkyl-substituted pyrido[2,3-d]pyrimidine derivative (2j)Human Thymidylate Synthase (hTS)13.48 ± 0.96 nM

ENPP1 is an enzyme that negatively regulates the STING (Stimulator of Interferon Genes) pathway, which is involved in the innate immune response to cancer. Inhibition of ENPP1 can enhance anti-tumor immunity. Research has led to the discovery of 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivatives as novel inhibitors of ENPP1.

Molecular Interactions with Biological Targets

Understanding the molecular interactions between 1,4-dihydropyrido[2,3-d]pyrimidin-4-ol derivatives and their biological targets is crucial for rational drug design and optimization.

Many of the kinase inhibitory activities of pyrido[2,3-d]pyrimidine derivatives stem from their ability to compete with ATP for its binding site on the kinase.

Molecular docking studies have provided insights into these interactions. For instance, in the case of ZAP-70, active pyrido[2,3-d]pyrimidin-7(8H)-ones are predicted to fit into the ATP-binding site of the tyrosine kinase domain. The substituent at the C4 position can extend into a pocket defined by Lys369 and Asp479, which is part of the DFG motif crucial for kinase activity. nih.gov

Similarly, for Mps1 inhibitors with a pyrido[3,4-d]pyrimidine backbone, molecular docking and dynamics simulations revealed that the pyrimidine ring of the compounds forms a key hydrogen bond with the backbone of Gly605 in the hinge region of the kinase. mdpi.com These studies also highlighted the importance of hydrophobic interactions with residues such as I531, V539, M602, C604, N606, I607, L654, I663, and P673. mdpi.com

In the context of EGFR inhibition, the flat heteroaromatic system of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is essential for occupying the adenine (B156593) binding pocket of the ATP binding site.

For KRAS G12D inhibitors with a pyrido[4,3-d]pyrimidine scaffold, docking studies revealed critical hydrogen bonds between a protonated 3,8-diazabicyclo[3.2.1]octane moiety and the amino acid residues Asp12 and Gly60. mdpi.com Another potent enzymatic inhibitor with a homopiperazine (B121016) moiety showed interactions with Glu92 and His95. mdpi.com These detailed interaction studies are invaluable for the future design of more potent and selective inhibitors based on the this compound scaffold.

Allosteric Modulation

While the most frequently documented mechanism for pyridopyrimidine derivatives is competitive inhibition at the ATP-binding site of protein kinases, evidence suggests that allosteric modulation is another possible mechanism of action for this class of compounds. nih.govresearchgate.net Unlike competitive inhibitors that bind to the enzyme's active site, allosteric modulators bind to a distinct, separate site. This binding event induces a conformational change in the enzyme, altering its activity.

This mechanism is particularly relevant for MEK (mitogen-activated protein kinase kinase) inhibitors. nih.gov These compounds are known to be allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, locking the enzyme in an inactive conformation. nih.gov An example from the broader pyridopyrimidine family is Trametinib, a pyrido[4,3-d]pyrimidine derivative, which functions as a selective allosteric inhibitor of MEK1 and MEK2. nih.gov

Another concept related to allosteric modulation is dual-site inhibition, where a compound simultaneously interacts with the catalytic active site (CAS) and a peripheral allosteric site (PAS). Research on pyrimidine and pyridine (B92270) derivatives as cholinesterase inhibitors has shown that these molecules can act as mixed-type inhibitors, interacting with both the CAS and the PAS. acs.org This dual binding can interfere with other functions of the enzyme beyond its catalytic activity, such as its role in protein aggregation. acs.org

Table 1: Comparison of Inhibition Mechanisms
MechanismBinding SiteEffect on EnzymeExample Class
Competitive InhibitionActive Site (e.g., ATP-binding pocket)Blocks substrate bindingMany Pyrido[2,3-d]pyrimidine-based EGFR/CDK inhibitors
Allosteric ModulationAllosteric Site (distinct from active site)Induces conformational change, altering activityMEK Inhibitors (e.g., Trametinib)
Dual-Site InhibitionBinds to both Active Site (CAS) and Allosteric Site (PAS)Blocks substrate binding and modulates other enzyme functionsCertain Pyrimidine-based Cholinesterase Inhibitors

Although the potential for allosteric modulation exists within the pyridopyrimidine class, the majority of research on derivatives of the specific this compound scaffold has focused on their role as active-site directed kinase inhibitors. nih.govnih.gov

Regulation of Molecular Pathways (e.g., STING pathway)

The Stimulator of Interferon Genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting the presence of abnormal DNA in the cytoplasm. nih.govresearchgate.net The activation of this pathway is critical for mounting an immune response against viral and bacterial infections and for anti-tumor immunity. researchgate.netmdpi.com

The STING pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA). frontiersin.org This binding activates cGAS to synthesize the second messenger molecule cyclic GMP-AMP (cGAMP). frontiersin.org cGAMP then binds directly to the STING protein, which is located on the endoplasmic reticulum membrane. researchgate.net This binding event triggers a conformational change and oligomerization of STING, leading to its translocation to the Golgi apparatus. researchgate.net In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. frontiersin.org Phosphorylated IRF3 then moves to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines, which orchestrate a broad immune response. mdpi.com

A review of the current scientific literature indicates that the modulation of the STING pathway by this compound derivatives has not been reported. The development of small-molecule modulators for the STING pathway is an active area of research, but the identified compounds generally belong to different chemical classes. nih.gov STING agonists are sought for cancer immunotherapy and vaccines, while antagonists are being investigated for autoimmune diseases characterized by STING overactivation. nih.govmdpi.com

Table 2: Known Classes of STING Pathway Modulators
Modulator TypeChemical ClassMechanism of ActionTherapeutic Goal
AgonistCyclic Dinucleotides (e.g., cGAMP)Mimics the natural ligand to activate STING directlyCancer Immunotherapy, Vaccine Adjuvant
AgonistAmidobenzimidazolesBinds to and activates STING (non-nucleotide)Cancer Immunotherapy
AntagonistPyrazolo[4,3-f]quinolinesInhibits STING activationAutoimmune Diseases (e.g., Lupus)
AntagonistNitrofuran DerivativesInhibit STING palmitoylation, preventing activationAutoimmune Diseases

While other heterocyclic scaffolds have been successfully developed as STING pathway modulators, the potential for this compound derivatives to regulate this key immune pathway remains an unexplored area for future research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1,4 Dihydropyrido 2,3 D Pyrimidin 4 Ol Derivatives

Impact of Substituent Effects on Molecular Interactions and Properties

The introduction of various substituents at different positions on the pyrido[2,3-d]pyrimidine (B1209978) ring system has a profound impact on the resulting derivatives' biological activity and molecular properties. The electronic and steric nature of these substituents dictates the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that the molecule can form with its biological target.

Research into pyrido[2,3-d]pyrimidin-7(8H)-ones, a closely related scaffold, has highlighted the critical role of substituents at the C4 position. The ability to introduce a wide range of functionalities, including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups, has been instrumental in exploring the chemical space and optimizing biological activity. mdpi.comnih.gov For instance, the introduction of a chlorine atom at the C4 position of the pyrimidine (B1678525) precursor allows for subsequent modifications, which would otherwise be difficult due to steric hindrance during the formation of the pyridone ring. nih.gov This highlights how a substituent can serve not only as an interacting moiety but also as a synthetic handle for further diversification.

In the context of anticancer activity, particularly as Epidermal Growth Factor Receptor (EGFR) inhibitors, specific substitutions have been found to be beneficial. For example, in a series of tetracyclic 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivatives, the presence of an electron-donating methoxy (B1213986) (OCH3) group at the 4-position of a phenyl ring substituent was found to be advantageous for activity. nih.gov This suggests that the electronic properties of the substituent can significantly modulate the binding affinity for the target protein.

Furthermore, studies on various pyrido[2,3-d]pyrimidine derivatives have shown that modifications at other positions are also crucial. For instance, the activity of certain kinase inhibitors was improved four-fold when an ethyl group was placed at the N8 position compared to a methyl group, indicating a sensitivity to the size and nature of the alkyl substituent at this position. mdpi.com

The table below summarizes the observed impact of different substituents on the activity of pyrido[2,3-d]pyrimidine derivatives based on findings from various studies.

Position of SubstitutionSubstituent TypeObserved Effect on Biological ActivityTarget/Context
C4N-Aryl, O-Aryl, S-Aryl, ArylModulates activity against ZAP-70 kinase; allows for exploration of a key interaction pocket. mdpi.comnih.govZAP-70 Kinase Inhibition
C5 and C7(4-CH3-phenyl) and (4-chlorophenyl)Exhibited significant anticancer efficacy. rsc.orgAnticancer (Prostate, Colon, Liver)
N8Ethyl group vs. Methyl groupFour-fold increase in activity with an ethyl group. mdpi.comKinase Inhibition
-4-OCH3 on a phenyl substituentBeneficial for anticancer activity. nih.govEGFR Inhibition

Positional Isomerism and Stereochemical Influence on Activity

The stereochemical configuration of substituents also plays a pivotal role in the biological activity of these compounds. While detailed stereochemical studies on 1,4-dihydropyrido[2,3-d]pyrimidin-4-ol itself are not extensively reported, the principles of stereospecificity are fundamental in medicinal chemistry. The introduction of a chiral center, for instance, can lead to enantiomers with vastly different pharmacological activities. One enantiomer may fit perfectly into the binding site of a receptor or enzyme, while the other may have a much lower affinity or even interact with a different target altogether. This is because biological macromolecules are chiral environments, and they interact differently with the stereoisomers of a chiral drug. For example, in the development of mTOR kinase inhibitors, the use of (3S)-Methylmorpholine as a substituent highlights the importance of stereochemistry in achieving desired biological outcomes. nih.gov

The table below illustrates how positional isomerism of the pyridopyrimidine core directs derivatives towards different therapeutic targets.

Isomeric CoreAssociated Biological Targets/Activities
Pyrido[2,3-d]pyrimidineDihydrofolate Reductase (DHFR), Tyrosine Kinases, EGFR, Anticancer, Antimicrobial. nih.govmdpi.comjocpr.com
Pyrido[3,2-d]pyrimidinePI3K/mTOR Kinases. mdpi.com
Pyrido[3,4-d]pyrimidine (B3350098)Kinase Inhibition, CXCR2 Antagonism. mdpi.commdpi.com
Pyrido[4,3-d]pyrimidine (B1258125)Kinase Inhibition (e.g., Trametinib). mdpi.com

Elucidation of Key Pharmacophoric Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For derivatives of the this compound scaffold, pharmacophore modeling helps to identify the essential features responsible for their biological activity.

Studies on pyrido[2,3-d]pyrimidines as inhibitors of various enzymes have elucidated several key pharmacophoric features. For instance, in the context of thymidylate synthase inhibition, pharmacophore mapping has been used to design novel derivatives. These models often include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.gov The nitrogen atoms within the pyridopyrimidine core, as well as the exocyclic oxygen (or hydroxyl group at C4) and any amino groups, frequently act as hydrogen bond acceptors and donors, forming crucial interactions with amino acid residues in the active site of the target protein. nih.gov

A flat heteroaromatic ring system (the pyrido[2,3-d]pyrimidine core) that mimics the adenine (B156593) part of ATP and forms key hydrogen bonds in the hinge region of the kinase domain.

A substituted aryl ring that extends into a hydrophobic pocket.

A linker group connecting the core to other functionalities, which can influence solubility and pharmacokinetic properties.

Molecular docking studies have further refined these models by visualizing the binding modes. For example, certain derivatives were found to interact with the catalytic amino acid Cys195 in human thymidylate synthase, a crucial interaction for anticancer activity. nih.gov These computational approaches confirm that the arrangement of hydrogen bond donors/acceptors and hydrophobic features is critical for potent and selective inhibition.

Bioisosteric Design and Scaffold Modification Strategies for 1,4 Dihydropyrido 2,3 D Pyrimidin 4 Ol Analogues

Fundamental Principles and Applications of Bioisosterism

Bioisosterism is a cornerstone of modern drug design, involving the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties. This strategy aims to create new compounds with retained or enhanced biological activity while improving other critical attributes such as potency, selectivity, metabolic stability, and oral bioavailability.

Bioisosteres are broadly categorized into two classes: classical and non-classical. Classical bioisosteres are atoms or groups that share the same valence electron configuration. Examples include the replacement of a hydroxyl group (-OH) with a thiol group (-SH) or an amine group (-NH2), and the substitution of a hydrogen atom (-H) with a fluorine atom (-F). Non-classical bioisosteres are structurally distinct but still impart similar biological activity. These can include the exchange of a carboxyl group (-COOH) with a tetrazole ring or a phenyl ring with a thiophene (B33073) ring.

The application of bioisosterism in the design of 1,4-dihydropyrido[2,3-d]pyrimidin-4-ol analogues is multifaceted. It allows for the fine-tuning of electronic and steric properties to optimize interactions with the target kinase's active site. Furthermore, it is a powerful tool to address liabilities in early-stage drug candidates, such as poor solubility or rapid metabolism, thereby accelerating the path to clinical development.

Rational Replacement of Functional Groups within the Core Scaffold

The rational modification of the this compound scaffold through bioisosteric replacements has led to the discovery of highly potent and selective kinase inhibitors. Structure-activity relationship (SAR) studies have provided valuable insights into the critical interactions between these inhibitors and their target enzymes.

For instance, in the development of inhibitors for receptor tyrosine kinases like EGFR, FGFR, and PDGFR, modifications at various positions of the pyridopyrimidine core have been explored. The 2-amino group, for example, is a common site for modification. Replacing it with different substituted amines or other hydrogen-bond donors and acceptors can significantly impact potency and selectivity.

One study on pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors demonstrated that the initial lead compound, with a 2-amino group, was a broad-spectrum inhibitor. Subsequent SAR studies, which included the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position, resulted in an analogue with enhanced potency and bioavailability. nih.gov

Another key area of modification is the substituent at the 6-position. The replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group led to a highly selective FGFR tyrosine kinase inhibitor, with an IC50 value of 0.060 µM for FGFR, while its activity against other kinases like PDGFR, EGFR, and c-src was significantly reduced (IC50 > 50 µM). nih.gov

The following table summarizes the structure-activity relationships of some pyrido[2,3-d]pyrimidine analogues, highlighting the impact of functional group replacements on their inhibitory activity.

CompoundR Group (at position 2)R' Group (at position 6)Target KinaseIC50 (µM)
4b (PD-089828)-NH22,6-dichlorophenylPDGFr1.11
4b (PD-089828)-NH22,6-dichlorophenylFGFr0.13
4b (PD-089828)-NH22,6-dichlorophenylEGFr0.45
4b (PD-089828)-NH22,6-dichlorophenylc-src0.22
6c-[NH(CH2)4N(C2H5)2]2,6-dichlorophenylPDGFrEnhanced potency
4e-NH23',5'-dimethoxyphenylFGFr0.060
4e-NH23',5'-dimethoxyphenylPDGFr> 50
4e-NH23',5'-dimethoxyphenylEGFr> 50
4e-NH23',5'-dimethoxyphenylc-src> 50

Bioisosteric Strategies for Enhancing Physicochemical Properties

Beyond improving potency and selectivity, bioisosteric modifications are crucial for optimizing the physicochemical properties of this compound analogues to ensure they are suitable for further development. Key properties that are often targeted for improvement include aqueous solubility, membrane permeability, and metabolic stability.

Poor aqueous solubility is a common challenge in drug discovery. Bioisosteric replacement of lipophilic groups with more polar functionalities can significantly enhance solubility. For example, replacing a phenyl ring with a more polar heterocycle like pyridine (B92270) or pyrazole (B372694) can improve solubility without compromising biological activity. The introduction of ionizable groups, such as amines, can also increase solubility at physiological pH.

Metabolic instability is another hurdle that can be addressed through bioisosterism. If a particular functional group is identified as a site of metabolic breakdown, it can be replaced with a bioisosteric equivalent that is less susceptible to enzymatic degradation. For instance, a metabolically labile methyl group might be replaced with a trifluoromethyl group to block oxidation.

The following table provides examples of bioisosteric replacements that can be employed to enhance the physicochemical properties of drug candidates.

Original Functional GroupBioisosteric ReplacementProperty EnhancedExample Application
Carboxylic Acid (-COOH)TetrazoleIncreased metabolic stability, improved oral bioavailabilityReplacement in angiotensin II receptor blockers
Phenyl RingPyridine RingIncreased aqueous solubility, potential for new hydrogen bonding interactionsModification of kinase inhibitors to improve solubility
Methyl Group (-CH3)Trifluoromethyl Group (-CF3)Blocked metabolic oxidation, increased lipophilicityEnhancing the metabolic stability of various drug classes
Thioether (-S-)Sulfoxide (-SO-) or Sulfone (-SO2-)Increased polarity and solubilityModulating the physicochemical properties of lead compounds

In the context of pyrido[2,3-d]pyrimidine-based kinase inhibitors, strategic modifications have been shown to improve their drug-like properties. For example, the introduction of a [4-(diethylamino)butyl]amino side chain not only enhanced potency but also improved bioavailability, likely due to a combination of factors including increased solubility and favorable interactions with transporters. nih.gov

1,4 Dihydropyrido 2,3 D Pyrimidin 4 Ol As a Synthetic Building Block and Scaffold

Utilization in the Construction of Diverse Heterocyclic Frameworks

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is extensively used as a precursor for the synthesis of more complex heterocyclic structures. mdpi.com Its inherent reactivity allows for various chemical transformations, leading to a diverse range of derivatives. For instance, the core structure can be elaborated through reactions like chlorination followed by nucleophilic substitution to introduce a variety of functional groups at different positions.

One common synthetic strategy involves the reaction of 2-aminonicotinic acid with urea (B33335) to form the initial pyrido[2,3-d]pyrimidine framework. nih.gov This intermediate can then be treated with reagents like phosphorus oxychloride (POCl₃) to create reactive chloro-derivatives. mdpi.comnih.gov These chlorinated intermediates are pivotal for introducing different substituents. For example, they can react with various aliphatic amines or heterocyclic structures to yield a series of substituted pyrido[2,3-d]pyrimidines. nih.gov

Another approach starts with 6-aminouracil, which undergoes heteroannulation with enaminones under acidic conditions to form the pyrido[2,3-d]pyrimidine system. mdpi.com The resulting product can be subsequently chlorinated and substituted to build a library of compounds. mdpi.com Researchers have successfully synthesized series of derivatives by reacting hydrazinyl derivatives of the scaffold with reagents like benzoyl chloride to form triazolo-fused systems. nih.gov This versatility makes the pyrido[2,3-d]pyrimidin-4-ol scaffold a fundamental tool for accessing novel chemical entities with potential therapeutic applications. rsc.org

The table below summarizes representative examples of heterocyclic frameworks synthesized from the pyrido[2,3-d]pyrimidine core.

Starting MaterialReagentsResulting FrameworkReference
2-Aminonicotinic acid1. Urea; 2. POCl₃; 3. Aliphatic aminesSubstituted Pyrido[2,3-d]pyrimidines nih.gov
6-Aminouracil1. Enaminone; 2. POCl₃; 3. MethylmorpholineBis(methylmorpholinyl)pyrido[2,3-d]pyrimidine mdpi.com
Hydrazinyl-pyrido[2,3-d]pyrimidineBenzoyl chloridePhenylpyrido[2,3-d] researchgate.netnih.govnih.govtriazolo[4,3-a]pyrimidin-5(1H)-one nih.gov
2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-oneChalcones, 6-aminothiouracilThioxo-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives nih.gov

Design and Synthesis of Fused and Annulated Ring Systems

The planar structure of 1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol makes it an excellent platform for the design and synthesis of more complex, multi-ring systems through fusion and annulation reactions. These reactions involve building additional rings onto the existing bicyclic core, leading to novel polycyclic heterocyclic compounds with unique three-dimensional shapes and biological activities. nih.govnih.gov

A key strategy involves utilizing functional groups on the pyrido[2,3-d]pyrimidine scaffold to initiate ring-closing reactions. For example, ortho-amino-nitrile functionalities on a related pyridine (B92270) precursor can be used to construct the pyrimidine (B1678525) ring, which can then be further modified. Intramolecular heterocyclization of acylated or thioacylated derivatives is a common method to afford fused pyrido[2,3-d]pyrimidine systems. rsc.org

Several multi-ring systems have been successfully synthesized using this approach. These include:

Oxazolo[3'',4'':1',5']pyrrolo[3',4':5,6]pyrido[2,3-d]pyrimidines : These complex fused-ring systems are constructed through an annulation process involving tetramate enamines and aminouracil derivatives. nih.gov

nih.govnih.govbohrium.comTriazolo[4',5':4,5]pyrido[2,3-d]pyrimidines : These are formed through click reactions followed by C-C bond coupling processes, linking a triazole ring to the pyridopyrimidine core. researchgate.net

Pyrido[2',3':4,5]pyrimido[2,1-b]quinazolines : These are four-ring heteroaromatic systems synthesized from the pyrido[2,3-d]pyrimidin-4(3H)-one moiety. nih.gov

Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines : These systems are built by starting with a thienopyridine core and subsequently constructing the pyrimidine ring onto it. researchgate.net

The table below details examples of fused and annulated ring systems derived from the pyrido[2,3-d]pyrimidine scaffold.

Scaffold/PrecursorReaction TypeResulting Fused/Annulated SystemReference
Tetramate enamineAnnulation with 6-aminouracilOxazolo[3'',4'':1',5']pyrrolo[3',4':5,6]pyrido[2,3-d]pyrimidine nih.gov
1-(4-nitrophenyl)-4,5-dihydro-1H- nih.govnih.govbohrium.comtriazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidineReaction with aryl azidesFused nih.govnih.govbohrium.comtriazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]-pyrimidine linked 1,2,3-triazoles researchgate.net
Pyrido[2,3-d]pyrimidin-4(3H)-one moietyMulti-step synthesis5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione nih.gov
Ethyl 2-amino-thieno[2,3-c]pyridine-3-carboxylateCyclization reactionsPyrido[4',3':4,5]thieno[2,3-d]pyrimidines researchgate.net

Applications in Scaffold-Based Library Synthesis for Research

The pyrido[2,3-d]pyrimidine scaffold is highly amenable to combinatorial and parallel chemistry techniques, making it a valuable core for scaffold-based library synthesis. lookchem.com By systematically altering substituents at various positions (such as R2, R4, R5, and R7), chemists can rapidly generate large collections of structurally related analogues. lookchem.comnih.gov These libraries are instrumental in drug discovery programs for exploring structure-activity relationships (SAR) and identifying lead compounds against specific biological targets. lookchem.com

The development of robust synthetic strategies is crucial for constructing these libraries. One such strategy involves creating a key intermediate that can be subjected to a variety of reaction conditions with different building blocks. For example, a 4-chloro-substituted pyrido[2,3-d]pyrimidine can serve as a versatile intermediate, reacting with a diverse set of nucleophiles to introduce chemical diversity at the C4 position. nih.gov Similarly, libraries of pyrido[4,3-d]pyrimidines have been constructed from 4,6-diaminonicotinamide (B1618703) precursors, allowing for systematic variation at multiple positions. researchgate.net

The goal of such library synthesis is to explore the chemical space around the core scaffold to optimize biological activity. For instance, libraries of pyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized and screened for their inhibitory activity against specific enzymes like protein kinases, which are important targets in cancer therapy. nih.gov This scaffold-based approach accelerates the discovery process by efficiently generating a multitude of candidates for biological evaluation. nih.gov

The following table outlines the application of the pyrido[2,3-d]pyrimidine scaffold in library synthesis for research.

ScaffoldPurpose of LibrarySynthetic ApproachTarget ClassReference
Pyrido[4,3-d]pyrimidine (B1258125)Discovery of PDE-4 inhibitorsSystematic variation of substituents at positions 2, 4, 5, and 7Enzymes (Phosphodiesterase-4) lookchem.comresearchgate.net
Pyrido[2,3-d]pyrimidin-7(8H)-oneDiscovery of ZAP-70 inhibitorsDiversification at the C4 position via Suzuki and copper-catalyzed cross-coupling reactionsEnzymes (Tyrosine Kinases) nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-oneDiscovery of EGFR inhibitorsSynthesis of derivatives with different hetero-aromatic systemsEnzymes (Epidermal Growth Factor Receptor) nih.gov
Pyrido[2,3-d]pyrimidineDiscovery of DHFR inhibitorsReductive amination with various aldehydesEnzymes (Dihydrofolate Reductase) mdpi.com

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